molecular formula C10H14O3 B8308443 9-Oxo-5-decynoic acid

9-Oxo-5-decynoic acid

Cat. No.: B8308443
M. Wt: 182.22 g/mol
InChI Key: JIFWHURGTHKRIE-UHFFFAOYSA-N
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Description

9-Oxo-5-decynoic acid is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

9-oxodec-5-ynoic acid

InChI

InChI=1S/C10H14O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h4-8H2,1H3,(H,12,13)

InChI Key

JIFWHURGTHKRIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC#CCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 2-(methyl)-2-(7-cyano-3-heptynyl)-1,3-dioxolane (20 g, 0.1 mol) was dissolved in 200 ml EtOH and 200 ml 10N NaOH. The reaction was stirred at reflux until no more NH3 was evolved (20 hours). The cooled reaction was then poured into 500 ml H2O and extracted with 3-200 ml portions of ether. The aqueous phase was acidified with concentrated HCl and allowed to stir 2 hours at room temperature. The acid solution was extracted with ethyl acetate and the combined organic extracts were washed with H2O, brine, and dried over anhydrous MgSO4. Evaporation of the solvent gave 15.5 g (85%) of 9-oxo-5-decynoic acid as a red oil. NMR (CDCl3): 1.6-2.8(m, 11HO; 2.17(s, 3H); and 10.4(s, 1H). IR (CHCl3): 2400-3400, 1710 cm-1.
Name
2-(methyl)-2-(7-cyano-3-heptynyl)-1,3-dioxolane
Quantity
20 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
500 mL
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reactant
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Quantity
200 mL
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solvent
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Synthesis routes and methods II

Procedure details

In a preferred embodiment of the process, 2-methyl-2-(3-butynyl)-1,3-dioxolane is reacted with 1-chloro-3-bromo-propane or 1-chloro-3-iodo-propane, in the presence of lithium amide in liquid ammonia to obtain 2-methyl-2-(7-chloro-3-heptynyl)-1,3-dioxolane. Conversion of the latter to the nitrile, 2-methyl-2-(7-cyano-3-heptynyl)-1,3-dioxolane, is accomplished by reaction with sodium cyanide in ethanol under reflux. The nitrile is then hydrolyzed in sodium hydroxide to obtain the desired 9-oxo-5-decynoic acid.
[Compound]
Name
nitrile
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0 (± 1) mol
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reactant
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2-methyl-2-(7-cyano-3-heptynyl)-1,3-dioxolane
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
nitrile
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0 (± 1) mol
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reactant
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solvent
Reaction Step Three

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